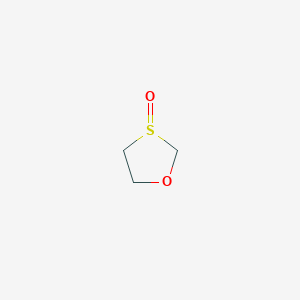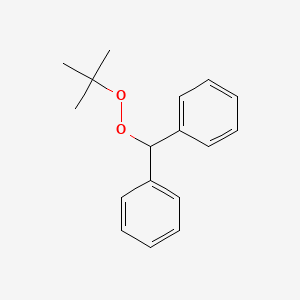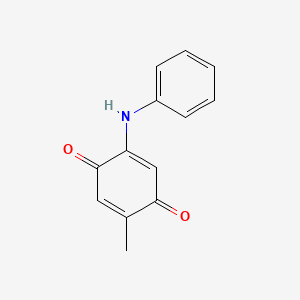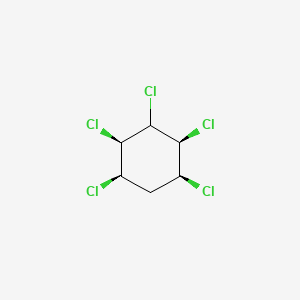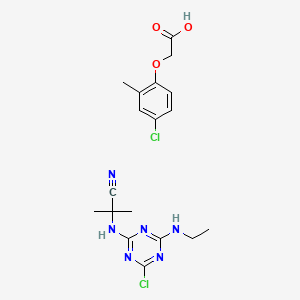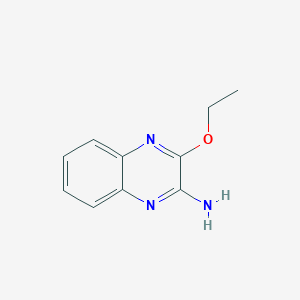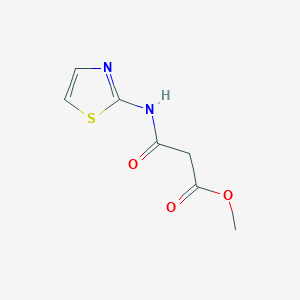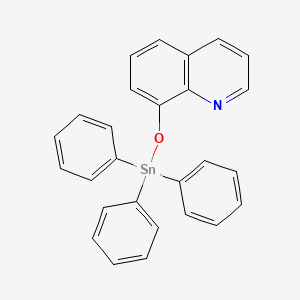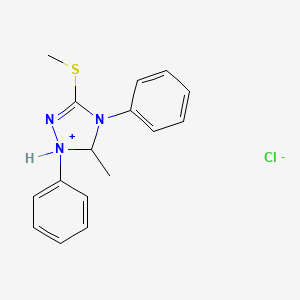
6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)-: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a heterocyclic ring containing oxygen, sulfur, and nitrogen atoms, along with a phenyl group and multiple trifluoromethyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- typically involves the following steps:
Formation of the Oxathiazine Ring: The oxathiazine ring can be synthesized through a cyclization reaction involving appropriate precursors containing oxygen, sulfur, and nitrogen atoms.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using a phenylating agent.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups are added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its oxidation state.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological molecules. Its trifluoromethyl groups may enhance its binding affinity to certain biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism by which 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl groups enhance its binding affinity, while the heterocyclic ring structure allows for specific interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(hydroxymethyl)
- 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(methyl)
Uniqueness
Compared to similar compounds, 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- is unique due to the presence of multiple trifluoromethyl groups. These groups significantly influence its chemical reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
57014-91-2 |
|---|---|
Molekularformel |
C13H5F12NOS |
Molekulargewicht |
451.23 g/mol |
IUPAC-Name |
4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)-1,3,5-oxathiazine |
InChI |
InChI=1S/C13H5F12NOS/c14-10(15,16)8(11(17,18)19)26-7(6-4-2-1-3-5-6)28-9(27-8,12(20,21)22)13(23,24)25/h1-5H |
InChI-Schlüssel |
CHFIRGJENOXDKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(OC(S2)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


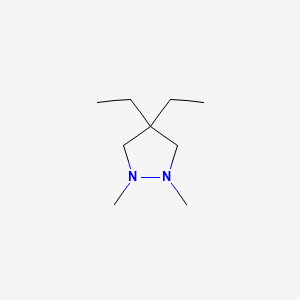
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
